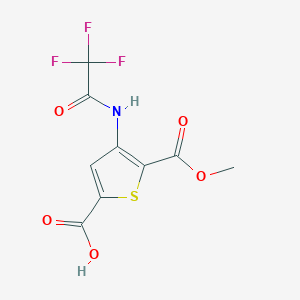

5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid

Description

5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid (CAS: 1400661-81-5) is a thiophene-based derivative characterized by a methoxycarbonyl group at position 5, a trifluoroacetamido substituent at position 4, and a carboxylic acid group at position 2. This compound is synthesized via functionalization of the thiophene core, often through condensation or substitution reactions involving chloroacetamide intermediates . Its molecular weight is 254.18 g/mol, with a purity of ≥97% in commercial preparations .

The thiophene ring provides a conjugated π-system, enabling resonance stabilization and electronic delocalization, while the trifluoroacetamido group introduces strong electron-withdrawing effects. These features make it a precursor for synthesizing bioactive molecules and functional materials, particularly in medicinal chemistry and optoelectronics .

Properties

IUPAC Name |

5-methoxycarbonyl-4-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5S/c1-18-7(16)5-3(2-4(19-5)6(14)15)13-8(17)9(10,11)12/h2H,1H3,(H,13,17)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTGMLPUSHQJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of thiophene-2-carboxylic acid derivatives followed by the introduction of methoxycarbonyl and trifluoroacetamido groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

The compound 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid is a synthetic derivative of thiophene, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 303.23 g/mol

- CAS Number : 1333960-87-4

This compound features a thiophene ring substituted with both methoxycarbonyl and trifluoroacetamido groups, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. A study investigated its impact on human cancer cell lines, revealing:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC = 15 µM

- MCF-7: IC = 20 µM

- A549: IC = 25 µM

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary research suggests that it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance:

- Enzyme Targeting : Inhibition of fatty acid synthase (FASN), which is crucial for lipid biosynthesis in cancer cells.

- Reactive Oxygen Species (ROS) : The compound appears to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among participants treated with a topical formulation containing the compound compared to a placebo group.

Study on Anticancer Effects

Another research project focused on the use of this compound in combination with standard chemotherapeutics. The study found that co-administration enhanced the cytotoxic effects on cancer cells while reducing side effects typically associated with chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.